2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Isoindole is a polycyclic aromatic compound that consists of a benzene ring fused to an indole . Compounds containing these moieties are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of pyrazole and isoindole-based compounds can be verified using techniques such as elemental microanalysis, FTIR, and NMR .Scientific Research Applications
Synthesis and Chemical Modification
- Modified Synthesis Techniques : Studies have developed optimized methods for synthesizing N-substituted (1H-pyrazolyl)propane-1,3-diones, including the target compound, which is a key intermediate for further chemical modifications. These methods involve condensation reactions of N-substituted (1H-pyrazol-4-yl)ethanones, demonstrating the versatility of this compound in synthetic chemistry (Taydakov & Krasnosel’sky, 2011).
Antibacterial Properties
- Antibacterial Activity : Research on alkoxy isoindole-1,3-diones derivatives, which include structures similar to the target compound, has shown that these compounds can be synthesized and possess antibacterial properties against various bacterial strains. This suggests potential applications in developing new chemotherapeutic agents (Ahmed et al., 2006).
Antimicrobial Evaluation
- Pyrazolo-Thiazolyl Derivatives : Derivatives of the target compound featuring pyrazolo-thiazolyl groups have been synthesized and evaluated for their antimicrobial efficacy. These studies highlight the compound's utility as a precursor in creating molecules with potential antibacterial and antifungal applications (Jat et al., 2006).
Heterocyclic Synthesis
- Novel Heterocyclic Compounds : The compound and its derivatives have been used to synthesize novel heterocyclic structures, such as pyridazinones, pyridazinimines, and pyrazolo[5,1-c][1,2,4]triazines, incorporating N-(2-oxoethyl)phthalimide moieties. These compounds have diverse applications in medicinal chemistry and material science (Al-Omran & El-Khair, 2006).
Corrosion Inhibition
- Corrosion Inhibitors : Aza-pseudopeptides derived from the compound have been studied as corrosion inhibitors for mild steel in acidic environments. These derivatives exhibit significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion (Chadli et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(1H-pyrazol-4-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-3-1-2-4-11(10)13(18)16(12)6-5-9-7-14-15-8-9/h1-4,7-8H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPXNNZKIUNNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197965 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195687-62-7 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195687-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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